molecular formula C18H30ClNO3 B589765 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride CAS No. 1329808-49-2

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride

Cat. No.: B589765
CAS No.: 1329808-49-2
M. Wt: 349.929
InChI Key: HEXBWGNCINCLCP-XVDDJZHLSA-N
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Description

“4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is a chemical compound with the molecular formula C18H24D6ClNO3 and a molecular weight of 349.93 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C18H24D6ClNO3. It includes a benzoic acid group (C6H5COOH) attached to a propoxy group (C3H7O) and a dibutylamino group (C8H18N) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 343.9 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 12 . It has an exact mass of 343.1914215 g/mol and a monoisotopic mass of 343.1914215 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Pharmaceutical Compounds : 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is used in the synthesis of pharmaceutical compounds. For instance, it played a role in the synthesis of dronedarone hydrochloride, an antiarrhythmic medication, through a series of chemical reactions including Friedel-Crafts reaction and condensation with dibutylamine (Zhan Feilong, 2011).

  • Development of Novel Catalysts : It has been utilized in the synthesis of a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are significant for cyclopolymerization processes in materials science (Mayershofer et al., 2006).

  • Synthesis of Radioactive Compounds : This compound was used in the synthesis of 14C-labeled bucromarone, a pharmaceutical agent, to create labeled compounds for biological and medical studies (Nicolas et al., 1986).

Biological and Chemical Research

  • In Bioactive Compound Synthesis : Its derivatives have been synthesized and evaluated for bioactivity, including molecular docking and cytotoxicity, indicating its potential in drug discovery (Kumar et al., 2019).

  • In Cancer Metabolism Research : Derivatives of this compound have been studied as inhibitors in cancer metabolism. For instance, they have been explored as dual inhibitors of Malate Dehydrogenase (MDH) 1/2, impacting cancer cell growth and metabolism (Naik et al., 2017).

  • In Studying Reactive Oxygen Species : Novel fluorescence probes derived from this compound have been synthesized for the detection of reactive oxygen species, crucial in understanding various biochemical and physiological processes (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is not specified in the retrieved resources. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a pharmaceutical drug, or a material in industrial processes .

Safety and Hazards

The safety information for “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Properties

IUPAC Name

4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXBWGNCINCLCP-XVDDJZHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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